
3-Morpholino-1,2,4-thiadiazol-5-amine
説明
3-Morpholino-1,2,4-thiadiazol-5-amine (3-MTD) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile molecule that has been used in a variety of laboratory experiments, including those related to the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of various mechanisms of action.
科学的研究の応用
Antibacterial and Antimicrobial Properties
Antibacterial and DNA Cleavage Potential : A study synthesized the maleate salt of a derivative involving the 1,2,5-thiadiazole moiety, exhibiting moderate inhibition against Mycobacteria tuberculosis and potential for DNA cleavage, suggesting its use in developing analogs for medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Antimicrobial Activity : New Schiff bases derived from 1,3,4-thiadiazole compounds showed strong antimicrobial activity against Staphylococcus epidermidis and possessed DNA protective ability against oxidative damage, with implications for chemotherapy drug development (Gür et al., 2020).
Cancer Research
- Selective Cytotoxic Action : Synthesized 3,5-disubstituted-1,2,4-thiadiazoles demonstrated selective cytotoxic activity towards cancer cells, highlighting their potential in cancer treatment (Proshin et al., 2021).
Antifungal and Plant Immune Response
- Fungicidal Activity and Plant Immune Stimulation : A study discovered cinnamamide morpholine derivatives with significant in vivo antifungal activities and the ability to trigger plant immune responses, indicating their potential as fungicide candidates (Chen et al., 2019).
Antitubercular and Antifungal Activity
- Novel Derivatives with Bioactivity : The synthesis of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed compounds with very good antitubercular and antifungal activity, expanding the scope of thiadiazole applications (Syed, Ramappa, & Alegaon, 2013).
将来の方向性
作用機序
Target of Action
It is known that thiadiazole derivatives have been studied for their diverse pharmacological activities .
Mode of Action
It’s worth noting that compounds with a similar thiadiazole scaffold have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Biochemical Pathways
As mentioned above, similar thiadiazole compounds have been found to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in immune response, inflammation, and oncogenesis.
Pharmacokinetics
The compound’s molecular weight (18623 g/mol) and molecular formula (C6H10N4OS) are known , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s worth noting that thiadiazole derivatives have been studied for their anticancer properties .
生化学分析
Biochemical Properties
3-Morpholino-1,2,4-thiadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes within the cell . These changes can have significant implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within the cell . These interactions can have significant implications for cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as it may accumulate in certain tissues or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications play a crucial role in directing the compound to particular compartments or organelles within the cell . This localization is essential for its interactions with specific biomolecules and its overall biochemical effects .
特性
IUPAC Name |
3-morpholin-4-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLHBNBTKXKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616979 | |
| Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-29-1 | |
| Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


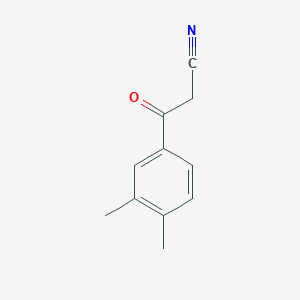

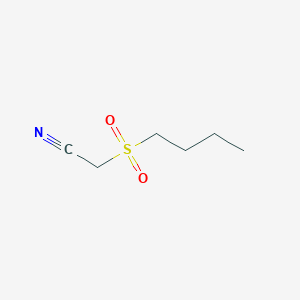
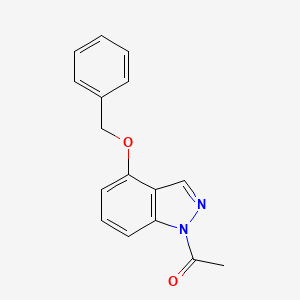

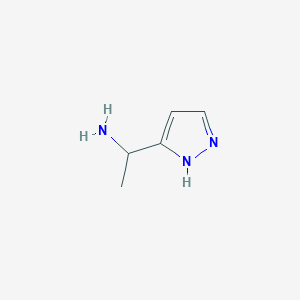
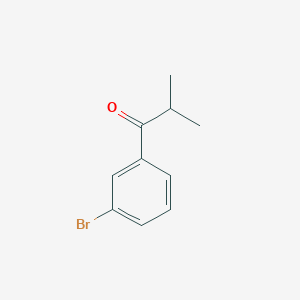

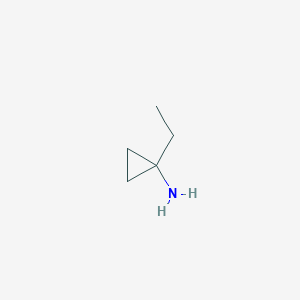
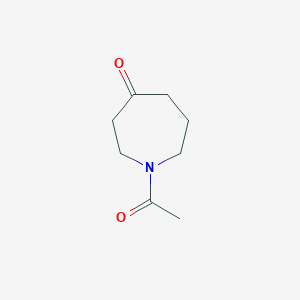
acetic acid](/img/structure/B1287605.png)



